N-(4-chlorophenyl)-2-{2-methyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
Description
Role of Imidazole and 1,2,4-Oxadiazole Scaffolds in Medicinal Chemistry
Imidazole and 1,2,4-oxadiazole represent two of the most versatile heterocyclic cores in drug discovery. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, participates in hydrogen bonding and π-π stacking interactions, making it indispensable in enzymatic catalysis and receptor binding. For instance, histidine’s imidazole side chain is critical in maintaining the active sites of enzymes such as hydrolases and oxidoreductases. Medicinally, imidazole derivatives like cimetidine exploit these interactions to modulate histamine receptors, while antifungal agents leverage their ability to disrupt fungal membrane synthesis.
In contrast, 1,2,4-oxadiazole—a five-membered ring containing two nitrogen and one oxygen atom—provides metabolic stability and improved pharmacokinetic profiles. Its electron-deficient nature enhances resistance to oxidative degradation, making it a preferred scaffold in agrochemicals and antimicrobials. Recent studies highlight its role in hybrid molecules, such as 1,2,4-oxadiazole/2-imidazoline conjugates, which exhibit dual antibacterial and monoamine oxidase (MAO) inhibitory activities. These properties are attributed to oxadiazole’s ability to mimic peptide bonds while offering greater rigidity and bioavailability.
Table 1: Comparative Physicochemical Properties of Imidazole and 1,2,4-Oxadiazole
| Property | Imidazole | 1,2,4-Oxadiazole |
|---|---|---|
| Aromaticity | High | Moderate |
| Hydrogen Bond Capacity | 2 donors, 1 acceptor | 1 acceptor |
| Metabolic Stability | Moderate | High |
| Bioactivity Spectrum | Enzymatic modulation, antimicrobial | Antimicrobial, kinase inhibition |
Rationale for Hybrid Architectures: Synergistic Effects of N-(4-Chlorophenyl)Acetamide, Pyridinyl, and Oxadiazole Motifs
The design of N-(4-chlorophenyl)-2-{2-methyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide arises from the strategic fusion of four pharmacophoric elements:
- N-(4-Chlorophenyl)Acetamide : The 4-chlorophenyl group enhances lipophilicity, facilitating membrane penetration, while the acetamide moiety serves as a hydrogen-bond donor/acceptor. In analogs like 2-amino-2-(4-chlorophenyl)acetamide, this group improves binding affinity to hydrophobic enzyme pockets.
- Pyridin-4-yl : Pyridine’s nitrogen atom acts as a hydrogen-bond acceptor, enhancing solubility and target engagement. Pyridinone derivatives, such as doravirine, demonstrate its utility in optimizing pharmacokinetic profiles.
- 1,2,4-Oxadiazole : This scaffold confers stability against hepatic metabolism and enables π-stacking with aromatic residues in target proteins.
- 2-Methylimidazole : Methyl substitution at the imidazole C2 position sterically shields the ring from metabolic oxidation, prolonging half-life.
Synergy emerges from these motifs: the oxadiazole-imidazole core provides a rigid framework for target recognition, while the pyridinyl and chlorophenyl groups fine-tune solubility and membrane permeability. For example, in PIM-1 kinase inhibitors, analogous hybrids with 4-chlorophenylacetamide substitutions show IC~50~ values <10 μM, attributed to enhanced hydrophobic interactions with the kinase’s ATP-binding pocket.
Table 2: Bioactivity of Hybrid Analogues with Structural Similarities
| Compound | Target | IC~50~ (μg mL^−1^) | Selectivity Index |
|---|---|---|---|
| 8c (4-chlorophenyl-4-fluorophenyl) | PANC-1 cells | 2.217 ± 1.0 | 34.71 |
| 8f (4-methoxyphenyl-phenyl) | DU-145 cells | 9.560 ± 6.8 | 8.08 |
| 8k (methylphenyl-phenyl) | S. aureus | 4.112 ± 2.1 | 12.45 |
The integration of these motifs exemplifies fragment-based drug design, where each component addresses a distinct pharmacological challenge—a strategy validated by the success of kinase inhibitors like imatinib and antibacterial agents like ciprofloxacin. Future directions include optimizing substituent patterns to balance potency and bioavailability, leveraging computational modeling to predict binding modes, and exploring polypharmacology for multitarget therapies.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-methyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2/c1-12-22-16(18-24-19(28-25-18)13-6-8-21-9-7-13)10-26(12)11-17(27)23-15-4-2-14(20)3-5-15/h2-10H,11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUYCUAPIDPNLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)NC2=CC=C(C=C2)Cl)C3=NOC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{2-methyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the 1,2,4-oxadiazole ring.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a pyridyl halide and a suitable catalyst.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde and an amine.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{2-methyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing imidazole and oxadiazole structures exhibit promising anticancer properties. For instance, derivatives of imidazole have been shown to induce apoptosis in cancer cells and inhibit tumor growth. In a study published in Drug Target Insights, several imidazole-based compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, revealing significant anticancer potential .
Anti-inflammatory Properties
Molecular docking studies have suggested that N-(4-chlorophenyl)-2-{2-methyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide may act as a 5-lipoxygenase inhibitor. This enzyme is crucial in the inflammatory process, and inhibiting it could lead to reduced inflammation . The compound's anti-inflammatory effects were further supported by in vitro assays demonstrating its ability to lower pro-inflammatory cytokines.
Antimicrobial Activity
The oxadiazole moiety has been linked to antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research has shown that similar compounds can inhibit bacterial growth effectively, making them suitable candidates for developing new antibiotics .
Case Study 1: Anticancer Evaluation
In a recent study published in the Journal of Young Pharmacists, various derivatives of acetamides were synthesized and their anticancer activities were evaluated against human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxic effects .
Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory properties of this compound demonstrated its potential as a therapeutic agent for inflammatory diseases. In vitro assays showed a marked decrease in inflammatory markers when treated with this compound .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{2-methyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and analogs from literature:
Key Observations:
- Heterocyclic Diversity : The target compound uniquely combines imidazole, 1,2,4-oxadiazole, and pyridine rings, whereas analogs like 6m and 10 incorporate triazole or furan systems .
- Substituent Effects : The 4-chlorophenyl group is a common feature in all listed compounds, suggesting its role in enhancing lipophilicity or receptor binding. The pyridinyl-oxadiazole moiety in the target compound may improve solubility compared to naphthyl or furan groups .
Analog Syntheses:
- Compound 6m : Synthesized via 1,3-dipolar cycloaddition between an azide and alkyne, followed by acetamide coupling .
- Compound 10 : Prepared by glycinate ester condensation with chlorofuran-imidazole intermediates .
- Compound from : Utilized nucleophilic substitution with potassium carbonate to attach thioether-linked oxadiazole groups .
Antiproliferative Activity:
- The 1,3,4-oxadiazole-bearing compound in demonstrated antiproliferative activity, attributed to its thioether and pyrimidine substituents . The target compound’s pyridinyl-oxadiazole group may similarly enhance activity through π-π stacking or hydrogen bonding.
Solubility and Stability:
Biological Activity
N-(4-chlorophenyl)-2-{2-methyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with multiple pharmacophores, including a chlorophenyl group, an imidazole ring, and an oxadiazole moiety. The presence of these functional groups may contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the oxadiazole and imidazole components may enhance the compound's affinity for specific receptors or enzymes involved in disease pathways.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives bearing the oxadiazole moiety have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | E. coli | Weak |
Anticancer Potential
The compound has also been evaluated for anticancer activity. In vitro studies using various cancer cell lines have shown that it can inhibit cell proliferation. For example, when tested against the NCI-60 panel of human tumor cell lines, some derivatives exhibited significant inhibition growth percent (IGP) values .
Table 2: Anticancer Activity in NCI-60 Cell Lines
| Cell Line | IGP (%) | Compound Tested |
|---|---|---|
| MCF7 (Breast) | 23 | N-(4-chlorophenyl)... |
| A549 (Lung) | 21 | N-(4-chlorophenyl)... |
In Silico Studies
Docking studies have been performed to predict the binding affinity of this compound to various targets. These studies suggest that the compound may interact favorably with enzymes involved in cancer metabolism and bacterial resistance mechanisms .
Case Studies and Research Findings
- Study on Anticancer Activity : Research published in the Journal of Drug Targeting highlighted the effectiveness of similar compounds against breast cancer cells. The study reported that structural modifications significantly influenced the cytotoxic activity .
- Antimicrobial Screening : A recent study assessed various derivatives for their antibacterial properties. The results indicated that compounds containing the oxadiazole ring showed enhanced activity against resistant strains .
- Pharmacokinetic Studies : Preliminary pharmacokinetic profiling suggests that this compound has favorable absorption and distribution characteristics, which may enhance its therapeutic efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare N-(4-chlorophenyl)-2-{2-methyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide?
- Methodological Answer : The compound is synthesized via multi-step condensation reactions. For example, a general procedure involves coupling methyl glycinate derivatives with chlorinated heterocycles under reflux conditions. Key intermediates include 4-(4-chlorothiophen-2-yl)imidazoles, which are reacted with pyridinyl-oxadiazole moieties using coupling agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane . Yield optimization (e.g., 72% in ) requires precise stoichiometric control and purification via column chromatography.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- 1H NMR : Peaks at δ 13.30 (s, NH amid), δ 11.20–10.10 (NH amine/imine tautomers), and aromatic proton signals (e.g., δ 7.58–7.42) confirm functional groups and tautomeric equilibria .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 59.1° between chlorophenyl and imidazole rings) and intramolecular hydrogen bonds (N–H⋯N/O) critical for stability .
- Mass spectrometry : Validates molecular weight (e.g., 527.8 g/mol via PubChem data) .
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer : Initial screening should focus on antimicrobial or antiparasitic activity. For example:
- Antimicrobial testing : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi, referencing protocols from imidazole-oxadiazole derivatives in .
- Antiparasitic assays : Evaluate anti-leishmanial activity via promastigote/amastigote viability assays, as demonstrated for structurally related thienopyridine-imidazole hybrids .
Advanced Research Questions
Q. How can tautomeric equilibria (amine/imine forms) observed in NMR spectra impact pharmacological activity?
- Methodological Answer : Tautomerism (e.g., 50:50 amine:imine ratio in ) affects hydrogen-bonding capacity and target binding. To assess this:
- Perform variable-temperature NMR to study tautomeric shifts.
- Use density functional theory (DFT) to calculate energy differences between tautomers.
- Correlate tautomer ratios with bioactivity data (e.g., IC50 shifts in enzyme inhibition assays) .
Q. How do steric and electronic factors influence the compound’s crystal packing and solubility?
- Methodological Answer :
- Steric effects : Bulky substituents (e.g., pyridinyl-oxadiazole) increase dihedral angles (e.g., 80.70° in ), reducing π-π stacking and solubility.
- Electronic effects : Electron-withdrawing groups (e.g., Cl on phenyl) enhance dipole interactions, favoring supramolecular helical chains via N–H⋯N bonds .
- Solubility optimization : Introduce polar groups (e.g., –SO2NH2) or use co-crystallization with cyclodextrins, as suggested for similar acetamide derivatives .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of imidazole rings).
- Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages to improve bioavailability, as seen in pyrazolo-pyrimidine analogs .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models, referencing protocols from .
Q. How can computational modeling guide the optimization of this compound’s target selectivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding modes with kinases or GPCRs, leveraging crystal structure data (e.g., PDB IDs from related imidazole derivatives).
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design analogs with improved selectivity .
- MD simulations : Analyze binding pocket flexibility over 100-ns trajectories to identify critical residues for interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
